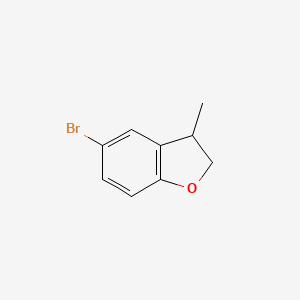
5-Bromo-3-methyl-2,3-dihydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methyl-2,3-dihydro-1-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products. This compound, specifically, is characterized by a bromine atom at the 5th position and a methyl group at the 3rd position on the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2,3-dihydro-1-benzofuran typically involves multi-step reactions. One common method includes the use of sodium hydroxide in water, followed by heating for 22 hours. This is then followed by a reaction with butyllithium in tetrahydrofuran and hexane at temperatures between -100°C and -95°C .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuranones, while reduction may produce dihydrobenzofurans.
Scientific Research Applications
5-Bromo-3-methyl-2,3-dihydro-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydro-1-benzofuran: Similar structure but lacks the methyl group at the 3rd position.
3-Methyl-2,3-dihydro-1-benzofuran: Similar structure but lacks the bromine atom at the 5th position.
Benzofuran: The parent compound without any substitutions.
Uniqueness
5-Bromo-3-methyl-2,3-dihydro-1-benzofuran is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
5-bromo-3-methyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H9BrO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-4,6H,5H2,1H3 |
InChI Key |
QZGSUYNCTBFYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


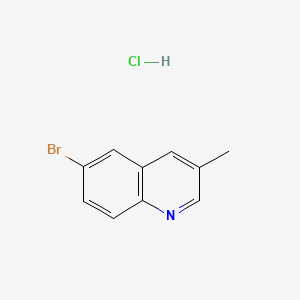
![2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13509412.png)
![3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid](/img/structure/B13509424.png)

![2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13509434.png)
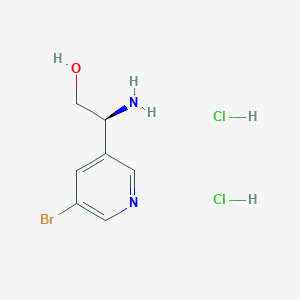
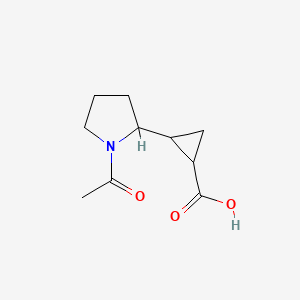
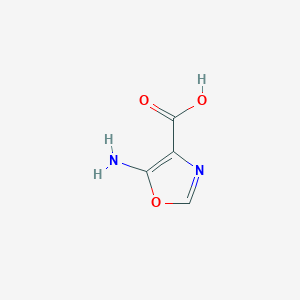
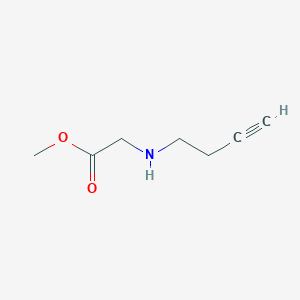
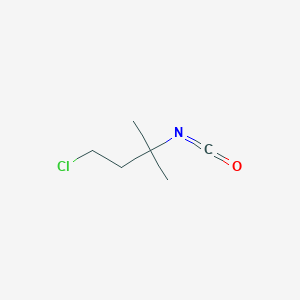
![Methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride](/img/structure/B13509454.png)

![N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride](/img/structure/B13509464.png)

